molecular formula C10H21N B1487898 Tert-butyl(2-cyclobutylethyl)amine CAS No. 1485147-98-5

Tert-butyl(2-cyclobutylethyl)amine

Cat. No. B1487898
M. Wt: 155.28 g/mol
InChI Key: NGYIWQYFIABJSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tert-butylamine is produced commercially by direct amination of isobutylene using zeolite catalysts . In the laboratory, it can be prepared by the hydrogenolysis of 2,2-dimethylethylenimine, or via tert-butylphthalimide . A new efficient and safe method for the preparation of tertiary butyl esters of Nα-protected amino acids from tert-butanol was developed .


Molecular Structure Analysis

Tert-butylamine has the molecular formula C4H11N . The hydrogens attached to an amine show up 0.5-5.0 ppm. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .


Chemical Reactions Analysis

Tert-butylamine neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

Tert-butylamine is a colorless liquid with a typical amine-like odor . It has a density of 0.7±0.1 g/cm3, boiling point of 44.4±0.0 °C at 760 mmHg, and vapour pressure of 363.0±0.0 mmHg at 25°C .

Scientific Research Applications

Cyclizative Atmospheric CO2 Fixation

One notable application of tert-butyl(2-cyclobutylethyl)amine derivatives is in the cyclizative atmospheric CO2 fixation process. A study by Takeda et al. (2012) demonstrated the efficient conversion of unsaturated amines to cyclic carbamates bearing an iodomethyl group using tert-butyl hypoiodite (t-BuOI) under mild conditions. This methodology presents an innovative approach to CO2 utilization, highlighting the potential of tert-butylamine derivatives in environmental chemistry (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

Versatile Intermediates for Asymmetric Synthesis

Tert-butanesulfinyl imines, closely related to tert-butyl(2-cyclobutylethyl)amine, serve as versatile intermediates for the asymmetric synthesis of amines. Ellman, Owens, and Tang (2002) described the preparation of N-tert-butanesulfinyl aldimines and ketimines as intermediates for synthesizing a wide range of highly enantioenriched amines. This methodology facilitates the synthesis of complex amine structures from simple starting materials, showcasing the importance of tert-butylamine derivatives in asymmetric synthesis (Ellman, Owens, & Tang, 2002).

Amination Reactions

Amination reactions represent another critical application area. For instance, Gajare et al. (2004) utilized a diphosphinidenecyclobutene ligand in copper-catalyzed amination reactions of aryl halides with amines, demonstrating the utility of tert-butylamine derivatives in facilitating such reactions to produce secondary or tertiary amines in good to excellent yields (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).

Synthesis of Aminocarbonates

Furthermore, tert-butyl aminocarbonate, a novel compound type, was synthesized by Harris and Wilson (1983) through the reaction of hydroxylamine with excess di-tert-butyl dicarbonate. This compound showcases an innovative approach to acylate amines, expanding the chemical repertoire of tert-butylamine derivatives for synthetic applications (Harris & Wilson, 1983).

Safety And Hazards

Tert-butylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and may be sensitive to air . It can cause serious or permanent injury .

Future Directions

Tert-butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . The development of safer and more efficient methods for the synthesis of these esters is an area of ongoing research .

properties

IUPAC Name

N-(2-cyclobutylethyl)-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-10(2,3)11-8-7-9-5-4-6-9/h9,11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYIWQYFIABJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl(2-cyclobutylethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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